molecular formula C16H19N3O3 B5358950 3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone

Cat. No.: B5358950
M. Wt: 301.34 g/mol
InChI Key: AZIHLSRQOAQRMH-UHFFFAOYSA-N
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Description

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone is a synthetic organic compound with a complex structure that includes a quinoxaline ring, a methoxy group, and a morpholino group

Properties

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-16-14(17-12-4-2-3-5-13(12)18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHLSRQOAQRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone typically involves multiple steps, starting with the preparation of the quinoxaline ring. The methoxy group is introduced through a methylation reaction, and the morpholino group is added via a nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving quinoxaline derivatives.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can bind to active sites, while the methoxy and morpholino groups may enhance binding affinity or specificity. These interactions can modulate biological pathways and lead to various effects, depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxy-2-quinoxalinyl)propanoic acid
  • N-(2-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
  • N-(4-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide

Uniqueness

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone is unique due to the presence of the morpholino group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the quinoxaline ring.

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